![molecular formula C26H54O7 B1198826 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol CAS No. 5157-04-0](/img/structure/B1198826.png)
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol
Overview
Description
“3,6,9,12,15,18-Hexaoxadotriacontan-1-ol” is a member of the alkyl polyethylene glycol (PEG) family, which consists of linear polymers composed of repeating ethylene glycol units . It is also known by its multiple synonyms, including polyethylene glycol hexatriacontanol and PEG-36 hexatriacontanol .
Synthesis Analysis
The compound can be synthesized through various methods, including polycondensation of ethylene glycol monomers, high-temperature polymerization, and enzymatic polymerization .Molecular Structure Analysis
The molecular formula of “3,6,9,12,15,18-Hexaoxadotriacontan-1-ol” is C26H54O7 . The average mass is 478.711 Da and the monoisotopic mass is 478.38695 Da .Chemical Reactions Analysis
As a poly(ethylene glycol), “3,6,9,12,15,18-Hexaoxadotriacontan-1-ol” may participate in reactions typical for this class of compounds .Physical And Chemical Properties Analysis
This compound is a long-chain alcohol with a high molecular weight (690 g/mol), a melting point of 63-66 °C, and a boiling point of approximately 500 °C. It is soluble in water, ethanol, and acetone, and exhibits low volatility.Scientific Research Applications
Drug Delivery Systems
Hexaethylene glycol monotetradecyl ether: is utilized in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds . It can be used to form micelles or vesicles that encapsulate drugs, protecting them from degradation and targeting their delivery to specific sites within the body.
Nanotechnology
In the field of nanotechnology, this compound is employed to modify the surface properties of nanoparticles. It helps in preventing aggregation and facilitates the attachment of functional groups that can bind to target molecules or cells.
Membrane Protein Studies
Hexaethylene glycol monotetradecyl ether: is particularly useful in the study of membrane proteins . It can stabilize and solubilize proteins, which is crucial for structural analysis techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Green Chemistry
As a green solvent, hexaethylene glycol monotetradecyl ether contributes to environmentally friendly chemical processes . It is used in molecular dynamics studies to understand the behavior of polyethylene glycol in the presence of water impurities, which is relevant for designing sustainable industrial processes.
Infection Control
This compound has potential applications in infection control due to its surfactant properties . It can disrupt microbial membranes and is being studied for its efficacy in reducing the spread of infections.
Biochemical Assays
In biochemical assays, hexaethylene glycol monotetradecyl ether is used as a reagent to solubilize and stabilize biomolecules . This is essential for accurate measurement and analysis in various biochemical and molecular biology experiments.
Cosmetics and Personal Care
Due to its non-ionic surfactant nature, it is commonly used in lotions, detergents, and solubilizers in the cosmetics industry . It helps in forming emulsions and improving the texture and moisture retention of skincare products.
Analytical Chemistry
Hexaethylene glycol monotetradecyl ether: is used in analytical chemistry as a component of mobile phases in chromatography . It aids in the separation of complex mixtures by modifying the polarity of the solvent system.
Future Directions
The unique physicochemical properties of “3,6,9,12,15,18-Hexaoxadotriacontan-1-ol” render it useful in various applications, including drug delivery, cosmetics, and materials science . Future research may focus on developing new formulations of PEG-36 hexatriacontanol that exhibit improved stability, biocompatibility, and performance in different applications.
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-28-17-19-30-21-23-32-25-26-33-24-22-31-20-18-29-16-14-27/h27H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOAVXMJUDBIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199520 | |
Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol | |
CAS RN |
5157-04-0 | |
Record name | 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5157-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18-hexaoxadotriacontan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of hexaethylene glycol monotetradecyl ether (C14E6) impact the dynamics of an unstirred Belousov-Zhabotinsky reaction?
A1: The research indicates that C14E6, at concentrations above its critical micelle concentration (CMC), significantly alters the typical chaotic behavior of an unstirred BZ reaction. [] The system transitions from a chaotic state to a quasi-periodic state and eventually settles into a period-1 oscillation as the concentration of C14E6 increases. [] This effect is attributed to the formation of micelles, which increases the viscosity of the reaction medium. [] Essentially, the increasing viscosity dampens the chaotic fluctuations, leading to more predictable oscillatory behavior.
Q2: Why is the concentration of hexaethylene glycol monotetradecyl ether (C14E6) considered a bifurcation parameter in the context of the Belousov-Zhabotinsky reaction?
A2: In dynamical systems like the BZ reaction, a bifurcation parameter is a variable that, when changed, can cause a shift in the system's qualitative behavior. [] In this case, the concentration of C14E6 acts as such a parameter. [] As its concentration crosses the CMC threshold, the BZ reaction undergoes distinct transitions in its oscillatory patterns (chaos --> quasi-periodicity --> period-1). This demonstrates that C14E6 concentration directly influences the system's dynamics and can trigger shifts between different oscillatory regimes. This aligns with the Ruelle-Takens-Newhouse (RTN) scenario, where a system transitions to chaos through a sequence of increasingly complex periodic states. []
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